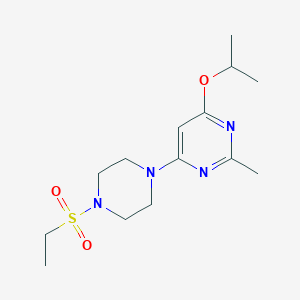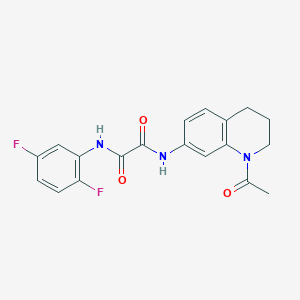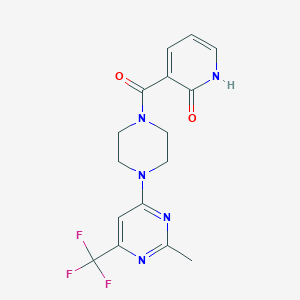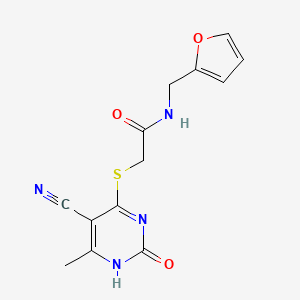
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a pyrimidine core substituted with ethylsulfonyl and piperazinyl groups, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an alkylation reaction, where an isopropyl halide reacts with the pyrimidine intermediate in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring is incorporated through a nucleophilic substitution reaction, where a piperazine derivative reacts with the pyrimidine intermediate.
Ethylsulfonyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyrimidine ring or the ethylsulfonyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may serve as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer or neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and piperazinyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. This compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-(Cyclopropylamino)-2-(4-(4-(ethylsulfonyl)piperazin-1-yl)phenylamino)pyrimidine-5-carboxamide
- 4-(4-(Methylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
Uniqueness
Compared to similar compounds, 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine offers unique structural features that may enhance its biological activity and specificity. The presence of the ethylsulfonyl group, in particular, can influence its pharmacokinetic properties and interaction with molecular targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-2-methyl-6-propan-2-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-5-22(19,20)18-8-6-17(7-9-18)13-10-14(21-11(2)3)16-12(4)15-13/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZXTFWOESZNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2577896.png)
![1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2577898.png)


![Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2577903.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2577907.png)
![N-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2577909.png)


![6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B2577915.png)
![1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2577916.png)

![3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2577918.png)
